Methyl 4-(2-(5-bromofuran-2-carboxamido)thiazol-4-yl)benzoate is a complex organic compound notable for its structural components, which include a thiazole ring, a furan moiety, and a benzoate ester. This compound is classified under the category of heterocyclic compounds due to the presence of nitrogen and sulfur in its rings. Its molecular formula is , and it has a molecular weight of approximately 413.29 g/mol. The compound is primarily utilized in scientific research, particularly in medicinal chemistry and drug development.
The compound can be sourced from chemical supply companies such as Sigma-Aldrich, which markets it as part of its catalog for research purposes. It falls under the classification of carboxamides and esters, specifically relating to its functional groups that include a carboxamide derived from furan and an ester group from benzoic acid derivatives.
The synthesis of methyl 4-(2-(5-bromofuran-2-carboxamido)thiazol-4-yl)benzoate typically involves multiple steps, including:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purities. Analytical techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to monitor the reactions and confirm product identity.
The molecular structure includes:
CC(C=C1)=CC2=C1N=C(C3=CC=C(C=C3)NC(C4=CC=C(Br)O4)=O)S2
YIXCMFADRUIKDC-UHFFFAOYSA-N
This structure allows for potential interactions with biological targets, making it a candidate for further pharmacological studies.
Methyl 4-(2-(5-bromofuran-2-carboxamido)thiazol-4-yl)benzoate can participate in various chemical reactions such as:
These reactions are often facilitated by catalysts or specific reaction conditions that favor product formation while minimizing side reactions.
The mechanism of action for methyl 4-(2-(5-bromofuran-2-carboxamido)thiazol-4-yl)benzoate is not extensively documented but can be inferred based on its structure:
Data on specific mechanisms will require empirical studies focusing on its pharmacodynamics and pharmacokinetics.
Relevant data regarding melting point, boiling point, and density are often provided by suppliers but may vary based on purity levels.
Methyl 4-(2-(5-bromofuran-2-carboxamido)thiazol-4-yl)benzoate has several scientific applications:
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 1823362-29-3
CAS No.: 116296-75-4